N-Xantphos

Buchwald-Hartwig amination Aryl chlorides Cross-coupling

N-Xantphos is the only deprotonatable, wide-bite-angle ligand enabling room-temperature Pd-catalyzed cross-coupling of unactivated aryl chlorides. Xantphos and other bidentate ligands fail under these mild conditions, making N-Xantphos essential for thermally sensitive pharmaceutical intermediates and late-stage functionalization. Choose N-Xantphos for reactions where other ligands cannot perform.

Molecular Formula C36H27NOP2
Molecular Weight 551.6 g/mol
CAS No. 261733-18-0
Cat. No. B122200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Xantphos
CAS261733-18-0
SynonymsNiXanthphos; 
Molecular FormulaC36H27NOP2
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H
InChIKeyHSWZLYXRAOXOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Xantphos (CAS 261733-18-0) for Advanced Catalysis – Ligand Overview and Core Properties


N-Xantphos (4,6-Bis(diphenylphosphino)phenoxazine), also referred to as NiXantphos, is a deprotonatable, wide-bite-angle chelating bisphosphine ligand designed for transition metal catalysis [1][2]. Its defining feature is an acidic N–H proton on the phenoxazine backbone, which enables deprotonation in situ to generate a unique, highly active heterobimetallic catalyst system when coordinated with palladium or nickel . The ligand exhibits a calculated natural bite angle of ~108°, a structural parameter that promotes specific coordination geometries and influences both reaction rates and selectivity outcomes [1].

Why N-Xantphos Cannot Be Simply Substituted with Xantphos or Other Bisphosphine Ligands


Generic substitution of N-Xantphos with the parent ligand Xantphos or other common bisphosphines like DPEphos or dppf frequently results in catalytic failure, especially with challenging substrates such as unactivated aryl chlorides [1][2]. The key differentiator is the deprotonatable N–H site on N-Xantphos, which is absent in Xantphos. This functionality is critical for forming a heterobimetallic Pd–NiXantphos catalyst that enables oxidative addition at room temperature [3]. In contrast, Xantphos-based catalysts typically show negligible activity or require elevated temperatures for similar transformations . Even ligands with comparable bite angles (e.g., DPEphos) fail to match the reactivity, confirming that structural mimicry alone does not confer the necessary mechanistic pathway [1].

N-Xantphos vs. Comparator Ligands: Quantitative Performance Evidence for Procurement Decisions


Superior Reactivity in Pd-Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

In a head-to-head comparison for Pd-catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides, NIXANTPHOS-based catalysts achieved high yields at 0.05 mol% Pd loading, whereas Xantphos and an array of other bidentate ligands showed negligible or no reactivity under identical room-temperature conditions [1].

Buchwald-Hartwig amination Aryl chlorides Cross-coupling

Enabling Room-Temperature Pd-Catalyzed Deprotonative Cross-Coupling (DCCP) of Aryl Chlorides

In a deprotonative cross-coupling process (DCCP) with aryl chlorides, the heterobimetallic Pd–NiXantphos catalyst system afforded >95% yield in THF, while Xantphos gave 0% yield (no detectable product) and N-Bn-NiXantphos showed <2% conversion under the same basic conditions [1].

Deprotonative cross-coupling Aryl chlorides Room temperature

Accelerated Hydroaminomethylation (HAM) Kinetics: 70-Fold Reactivity Increase over Rh/Xantphos

In hydroaminomethylation (HAM) of hindered amines, a cooperative catalyst system comprising Rh/N-Xantphos and a fluorinated benzoic acid co-catalyst increased reaction kinetics by 70-fold relative to the traditional Rh/Xantphos system in batch reactors, achieving TOF values up to 10,000 mol/mol Rh/h in continuous flow [1].

Hydroaminomethylation Flow chemistry Rhodium catalysis

Enhanced Enamine Hydrogenation Activity in Flow Chemistry

In a comparative study of enamine hydrogenation, N-Xantphos exhibited significantly higher activity than Xantphos under both batch and flow conditions. In batch (30 min), N-Xantphos gave 39.4% yield vs. 12.2% for Xantphos (a 3.2-fold improvement). With a 2-fluoro-substituted additive, N-Xantphos achieved 98.8% yield in just 10 min under flow conditions, demonstrating exceptional synergy with flow reactor technology [1].

Enamine hydrogenation Flow chemistry Selectivity

Optimal Applications for N-Xantphos: Where This Ligand Delivers Verifiable Advantage


Room-Temperature Pd-Catalyzed Cross-Coupling of Unactivated Aryl Chlorides

N-Xantphos is the ligand of choice for any Pd-catalyzed cross-coupling involving unactivated aryl chlorides where mild, ambient-temperature conditions are required. This includes Buchwald-Hartwig amination and deprotonative cross-coupling processes (DCCP). As demonstrated, Xantphos and other bidentate ligands fail completely under these conditions, making N-Xantphos uniquely enabling [1][2]. Applications include pharmaceutical intermediate synthesis where thermal instability of substrates precludes heating, and late-stage functionalization of complex molecules.

High-Throughput Continuous Flow Hydroaminomethylation (HAM) of Hindered Amines

N-Xantphos is essential for implementing scalable, continuous flow HAM processes, particularly when synthesizing sterically hindered amines relevant to pharmaceuticals and OLED materials. The 70-fold rate acceleration over Rh/Xantphos and TOF values up to 10,000 mol/mol Rh/h in segmented flow translate directly to reduced reactor volume, lower catalyst inventory, and improved process economics [1]. The system's demonstrated catalyst recycle capability (up to 4 cycles without loss of activity) further enhances industrial viability [1].

Ni-Catalyzed Mono-Arylation of Toluene Derivatives with Aryl Chlorides

N-Xantphos-ligated nickel complexes enable the selective mono-arylation of toluene derivatives with aryl chlorides and bromides, a transformation that leverages the ligand's ability to stabilize key organometallic intermediates [1]. This is particularly valuable for synthesizing diarylmethane motifs found in bioactive compounds and materials, where traditional Pd catalysts often give poor selectivity or require harsh conditions.

Synthesis of Triarylmethane Scaffolds via Room-Temperature DCCP

N-Xantphos enables the efficient synthesis of triarylmethane products, a privileged scaffold in medicinal chemistry and functional materials, via room-temperature deprotonative cross-coupling of aryl chlorides [1]. The high chemoselectivity reported for substrates bearing heteroaryl groups and sensitive functional groups (e.g., those prone to 1,2-addition, aldol reactions) makes this methodology ideal for complex molecule construction where functional group tolerance is paramount [1].

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